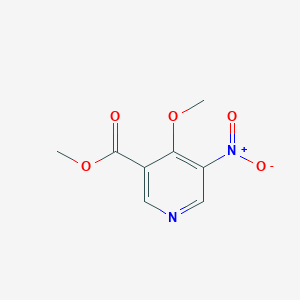

Methyl 4-methoxy-5-nitronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methoxy-5-nitronicotinate is an organic compound with the molecular formula C8H8N2O5 It is a derivative of nicotinic acid, featuring a methoxy group at the 4-position and a nitro group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-5-nitronicotinate typically involves the nitration of methyl 4-methoxynicotinate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-5-nitronicotinate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: Methyl 4-methoxy-5-aminonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

Methyl 4-methoxy-5-nitronicotinate has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. Research indicates that this compound exhibits:

- Binding Affinity : It shows a high binding affinity towards the α7 nAChR subtype, with a Ki value greater than 100 μM. Additionally, it has a moderate affinity for the α4β2 subtype (Ki = 12.2 μM) when tested using [^3H]-MLA and [^3H]-NIC binding assays on rat brain membranes .

- Immunogenic Potential : The compound has been utilized as a hapten in the development of nicotine vaccines. In studies, it was coupled with keyhole limpet hemocyanin (KLH) to evaluate its immunogenic properties. The resulting immunization in mice produced high antibody titers (~25,000) against nicotine, indicating its potential role in vaccine development .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration | MeCN, room temperature | 98 |

| 2 | Coupling | Acidified water extraction | Variable |

Therapeutic Applications

The potential therapeutic applications of this compound are primarily in the realm of neuropharmacology:

- Nicotine Replacement Therapies : Given its interaction with nAChRs, this compound may be explored as an agent in nicotine replacement therapies or as part of smoking cessation programs.

- Neurological Disorders : Its ability to modulate nAChR activity suggests possible applications in treating conditions like Alzheimer's disease and Parkinson's disease, where cholinergic signaling is disrupted.

Case Studies

Several case studies have highlighted the efficacy and safety profiles of this compound:

- Study on Immunogenicity : In a study conducted by Janda et al., mice were immunized with a formulation containing this compound, resulting in significant antibody production against nicotine. This study supports its application in developing vaccines aimed at reducing nicotine dependence .

- Neuropharmacological Assessment : Research by Crooks et al. assessed the compound's effects on dopamine release mediated by nAChRs. The findings indicated that modifications to the structure could enhance selectivity and potency, paving the way for more targeted therapeutic interventions .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-nitronicotinate and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

- Methyl 2-methoxy-5-nitronicotinate

- Methyl 6-chloro-5-nitronicotinate

- Methyl 2-hydroxy-5-nitronicotinate

Comparison: Methyl 4-methoxy-5-nitronicotinate is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 4-methoxy-5-nitronicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic areas.

Chemical Structure and Properties

This compound is a nitro-substituted pyridine derivative characterized by the presence of both methoxy and nitro functional groups. Its chemical formula is C8H8N2O4, with a molecular weight of approximately 196.16 g/mol. The structural configuration contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is associated with cytotoxic effects against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. The nitro group is believed to play a crucial role in its cytotoxicity against tumor cells.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, which are critical in the apoptosis process.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Production : It has been suggested that the compound induces oxidative stress in cells, leading to increased ROS levels, which can trigger cell death in cancerous cells .

- Gene Expression Modulation : Research indicates that this compound may alter gene expression profiles related to apoptosis and cell cycle regulation.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including good gastrointestinal absorption and bioavailability. Studies suggest that after administration, it reaches peak plasma concentrations within a few hours, making it a viable candidate for therapeutic applications.

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

methyl 4-methoxy-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-5(8(11)15-2)3-9-4-6(7)10(12)13/h3-4H,1-2H3 |

InChI Key |

WYVPKKQLRZSSQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.